Lipophilicity (LogP) Differentiation vs. Mono‑Chloro Analog
N,N'-(2,5-Dichloro-1,4-phenylene)bis-acetamide exhibits substantially higher lipophilicity compared to the structurally analogous mono‑chloro derivative N,N'-(2-chloro-1,4-phenylene)bisacetamide. The target compound has a calculated LogP of 4.21 (experimental) and 1.5 (XlogP3), whereas the mono‑chloro analog has a LogP of 0.55 [1]. This difference, corresponding to a 2.7- to 7.6-fold increase in lipophilicity, directly impacts membrane permeability, organic solvent partitioning, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.21 (experimental); LogP = 1.5 (XlogP3 calculated) |
| Comparator Or Baseline | N,N'-(2-Chloro-1,4-phenylene)bisacetamide (LogP = 0.55) |
| Quantified Difference | ΔLogP = 3.66 (experimental) or ΔLogP = 0.95 (XlogP3) |
| Conditions | Calculated and experimental octanol-water partition coefficients |
Why This Matters
Higher lipophilicity dictates different solvent selection, extraction efficiency, and potential membrane permeability in biological assays, directly affecting experimental design and data reproducibility.
- [1] N,N'-(2-Chloro-1,4-phenylene)bisacetamide. SIELC. 2018. Available from: https://sielc.com/nn-2-chloro-14-phenylenebisacetamide View Source
